N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse functional groups, including a phenyl ring, a furan ring, and a triazole ring. This compound is classified as an acetamide derivative and is of interest in various fields of chemistry and pharmacology due to its potential bioactive properties. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol .
The synthesis of N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
These synthetic routes often require careful control of reaction conditions to optimize yields and purity.
The structural characteristics of N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 342.4 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C17H18N4O2S/c1-11... |
InChI Key | WLTASJGGJNFKIC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
The unique arrangement of these functional groups contributes to the compound's chemical reactivity and biological activity .
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding through competitive inhibition or allosteric modulation. For instance, it could inhibit enzymes involved in metabolic pathways, resulting in altered metabolite levels that could have therapeutic implications .
The physical and chemical properties of N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Property | Value |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding the compound's behavior in various environments and applications.
N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yli)-4H -1, 2 , 4 -triazol -3 - yl ]sulfanyl }acetamide has several scientific applications:
The compound's diverse applications underscore its significance in both research and practical contexts.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: